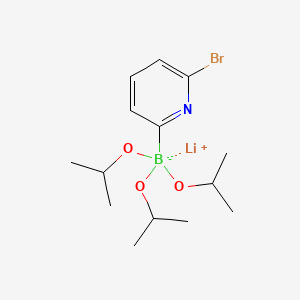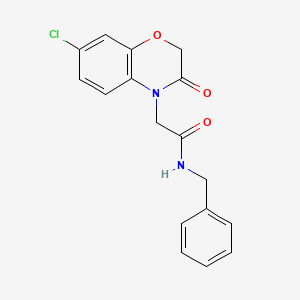
9-(2-Bromo-3-fluorophenyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Bromo-3-fluorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromo-3-fluorophenyl)-9H-carbazole typically involves the following steps:
Bromination and Fluorination: The starting material, carbazole, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Coupling Reaction: The brominated and fluorinated carbazole is then subjected to a coupling reaction with a suitable phenyl derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Reactions: Using catalysts such as palladium or copper to facilitate the coupling reactions.
Solvent Selection: Employing solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in DCM at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carbazole derivatives with oxidized functional groups.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of carbazole derivatives with substituted functional groups.
Chemistry:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology and Medicine:
Biological Probes: Used in the design of fluorescent probes for biological imaging.
Industry:
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: Potential use in the synthesis of agrochemical intermediates.
作用机制
The mechanism of action of 9-(2-Bromo-3-fluorophenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target molecules, leading to various biological and chemical effects. The exact pathways and targets may vary depending on the specific application and context.
相似化合物的比较
9-Phenyl-9H-carbazole: Lacks the bromine and fluorine atoms, resulting in different reactivity and applications.
9-(2-Chloro-3-fluorophenyl)-9H-carbazole: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
9-(2-Bromo-3-methylphenyl)-9H-carbazole: The presence of a methyl group instead of fluorine alters its properties and applications.
属性
分子式 |
C18H11BrFN |
|---|---|
分子量 |
340.2 g/mol |
IUPAC 名称 |
9-(2-bromo-3-fluorophenyl)carbazole |
InChI |
InChI=1S/C18H11BrFN/c19-18-14(20)8-5-11-17(18)21-15-9-3-1-6-12(15)13-7-2-4-10-16(13)21/h1-11H |
InChI 键 |
CQLOSTJLLKKUQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=CC=C4)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)



![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)




![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)


